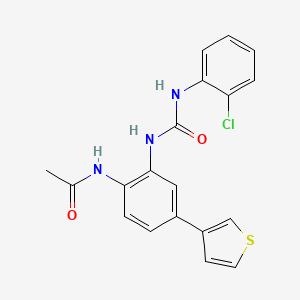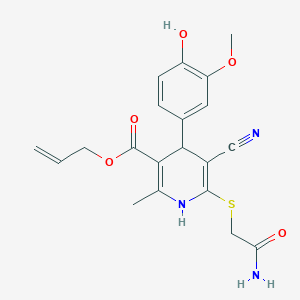
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related dihydropyridine derivatives often involves multi-component reactions, including the Hantzsch synthesis or modifications thereof. For instance, compounds with similar structures are synthesized through reactions involving enamines of acetoacetanilides with specific alkylation agents to produce thioethers and subsequent oxidation to yield substituted pyridine-thiones (Dyachenko & Chernega, 2006). These methodologies may be relevant for the compound , emphasizing the role of alkylation and oxidation in the synthesis process.
Molecular Structure Analysis
The molecular structure and crystallography of closely related compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, have been characterized to exhibit specific conformational features. These include a triclinic crystal system and a boat conformation of the dihydropyridine ring, stabilized by intermolecular interactions (Mohandas et al., 2019). Such insights are critical for understanding the stereochemistry and electronic properties of the target compound.
Applications De Recherche Scientifique
Crystal Structure and Molecular Studies
- Crystal Structure Analysis : The compound allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, a structurally similar compound to the requested molecule, has been analyzed for its crystal structure and molecular conformation. This study helps in understanding the spatial arrangement and bonding characteristics, essential for predicting the compound's interaction with other molecules (Mohandas et al., 2019).
Bioactive Compound Synthesis and Studies
- Synthesis and Toxicity Testing : Research on pyridine derivatives, which are structurally related to the requested compound, has been conducted. These derivatives have been synthesized and tested for their insecticidal properties, demonstrating that compounds in this class can possess significant biological activities (Bakhite et al., 2014).
- Synthetic Route Development : A novel synthetic route to 1,4-dihydropyridine mono carboxylic acid derivatives, closely related to the requested compound, has been established. This research contributes to the efficient production of such compounds, which can be crucial in pharmaceutical and chemical industries (Shim et al., 1988).
Analytical and Pharmacological Research
- Sulfur-Containing Compound Analysis : Studies on sulfur-containing compounds similar to the requested molecule reveal their potential as inhibitors against tyrosinase, indicating their utility in cosmetic applications for skin whitening and anti-browning effects (Zheng et al., 2010).
- Analgesic Activity Evaluation : The analgesic activity of sulfur-containing di- and tetrahydropyridine derivatives has been assessed, demonstrating that compounds within this class can possess significant pain-relieving properties (Bibik et al., 2021).
Propriétés
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-7-28-20(26)17-11(2)23-19(29-10-16(22)25)13(9-21)18(17)12-5-6-14(24)15(8-12)27-3/h4-6,8,18,23-24H,1,7,10H2,2-3H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPQTLQMDDTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

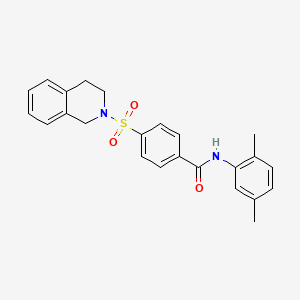
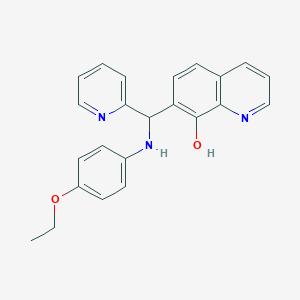
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
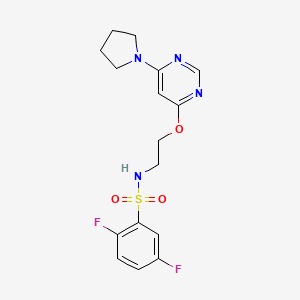
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
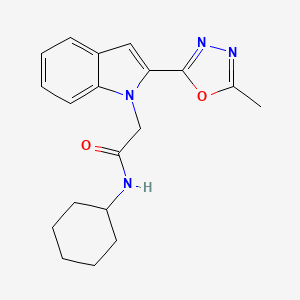
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
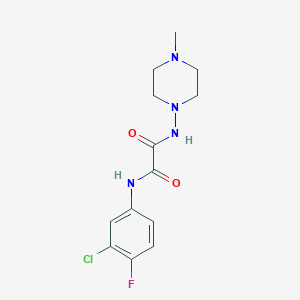
![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)
